5-Hydroxy-1-cyclopropylpyrazole
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Overview
Description
1-Cyclopropyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and can be catalyzed by various metal catalysts, such as copper or ruthenium .
Industrial Production Methods: Industrial production of 1-Cyclopropyl-1H-pyrazol-5-ol often involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications . It often participates in hydrogen bonding and other non-covalent interactions, which influence its biological activity .
Comparison with Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison: 1-Cyclopropyl-1H-pyrazol-5-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties . This differentiates it from other pyrazole derivatives, such as aminopyrazoles, which lack this feature . The cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable scaffold in various applications .
Properties
CAS No. |
325687-40-9 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-cyclopropyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H8N2O/c9-6-3-4-7-8(6)5-1-2-5/h3-5,7H,1-2H2 |
InChI Key |
SBBVDZMOFNHVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C=CN2 |
Origin of Product |
United States |
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